molecular formula C8H10BrNO3S B1294046 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide CAS No. 911111-96-1

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B1294046
CAS No.: 911111-96-1
M. Wt: 280.14 g/mol
InChI Key: QRDZBHKLJOEWGW-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H10BrNO3S and a molecular weight of 280.14 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyethyl group, and a benzenesulfonamide moiety. It is commonly used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide typically involves the bromination of N-(2-hydroxyethyl)benzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the hydroxyethyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)benzenesulfonamide: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Chloro-N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    3-Iodo-N-(2-hydroxyethyl)benzenesulfonamide:

Uniqueness

3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research fields, offering specific advantages over its analogs .

Properties

IUPAC Name

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c9-7-2-1-3-8(6-7)14(12,13)10-4-5-11/h1-3,6,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDZBHKLJOEWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649571
Record name 3-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911111-96-1
Record name 3-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared by general procedure III from 3-bromobenzenesulfonyl chloride (5.0 g, 20 mmol) and ethanolamine (1.32 g, 22 mmol) to give the title compound (5.45 g, 99%) as a white solid. MS (ISP) 280.0[(M+H)+].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Yield
99%

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